Goserelin acetate, a synthetic decapeptide, belongs to the class of drugs known as gonadotropin-releasing hormone (GnRH) agonists. It acts as a potent inhibitor of the pituitary-gonadal axis by initially stimulating and subsequently downregulating the release of gonadotropins, LH (luteinizing hormone), and FSH (follicle-stimulating hormone), from the pituitary gland. This leads to a significant reduction in testosterone production in men and estrogen production in women, effectively creating a state of "medical castration". [] This mechanism makes Goserelin a valuable tool in various scientific research areas, particularly in oncology and reproductive medicine.
One method for Goserelin synthesis involves solid-phase peptide synthesis. [] This process involves sequentially adding amino acids to a growing peptide chain attached to a solid support. The specific amino acid sequence of Goserelin is Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2. The process requires specific reagents and protecting groups for each amino acid to ensure the correct sequence and prevent unwanted side reactions. After synthesis, the peptide is cleaved from the solid support and purified to obtain the final Goserelin product.
The molecular formula of Goserelin acetate is C59H84N18O14 • C2H4O2, representing the acetate salt form. [] Structural analysis reveals Goserelin as a decapeptide with a modified C-terminal amino acid, Azaglycine amide. This modification contributes to its increased resistance to enzymatic degradation and prolonged duration of action.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5